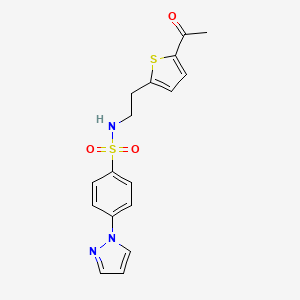
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a thiophene ring, a pyrazole moiety, and a benzenesulfonamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O3S2, with a molecular weight of approximately 375.46 g/mol. Its structure includes various functional groups that suggest potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Contributes to electron delocalization and potential interactions with enzymes. |
| Pyrazole Moiety | Known for anti-inflammatory and anticancer properties. |
| Benzenesulfonamide Group | Enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the desired functional groups while maintaining high purity and yield. The synthetic pathway often includes:
- Formation of the thiophene derivative.
- Introduction of the ethyl chain.
- Coupling with the pyrazole and benzenesulfonamide components.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar pyrazole derivatives have shown inhibitory effects against various cancer cell lines, including those resistant to conventional therapies .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess such activity .
- Antimicrobial Effects : Research indicates that some pyrazole derivatives exhibit antimicrobial properties, which could extend to this compound .
Case Studies and Research Findings
A comparative analysis of similar compounds has been conducted to evaluate their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Ethyl-N-(1-phenyl-3-thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide | Anti-inflammatory | |
| N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | Varying solubility characteristics | |
| 4-Methoxy-N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylbenzenesulfonamide | Enhanced lipophilicity |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can modulate cellular responses leading to therapeutic effects.
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGCRUYQLXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














